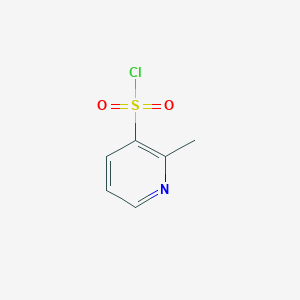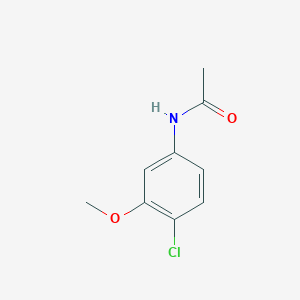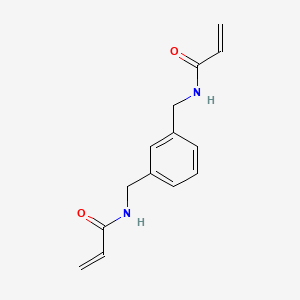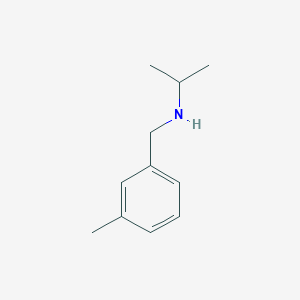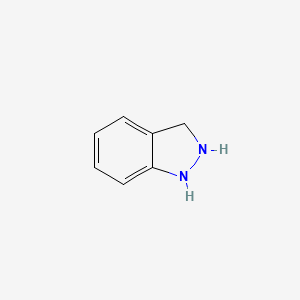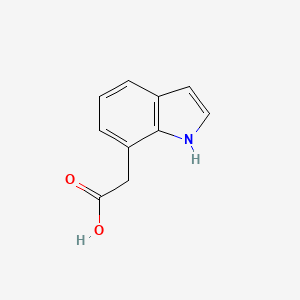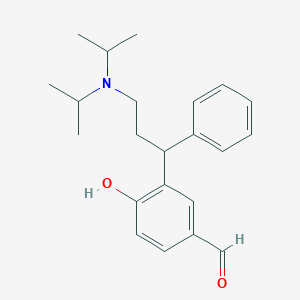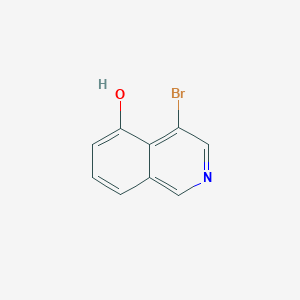
4-Bromoisoquinolin-5-ol
Übersicht
Beschreibung
4-Bromoisoquinolin-5-ol (4-BIQ) is a heterocyclic compound that belongs to the class of isoquinolines. It is a colorless solid that is soluble in polar solvents such as water, ethanol, and acetone. 4-BIQ has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Regioselective Bromination : The bromination of isoquinoline derivatives, including methods for achieving regioselective monobromination to produce compounds like 4-Bromoisoquinolin-5-ol, highlights the sensitivity of this reaction to the choice of brominating agent, acid, temperature, and concentration. This process is crucial for subsequent applications in organic synthesis and medicinal chemistry (Brown & Gouliaev, 2004).
Synthesis of C4-Substituted Isoquinolines : Facile synthesis of C4-substituted isoquinolines from commercially available 4-bromoisoquinoline under Heck reaction conditions has been described. The cytotoxicity of these molecules against tumor cell lines indicates their potential for further study in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Medicinal Chemistry and Drug Development
Antitumor Activity : The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of this compound, showed promising antitumor activity against human tumor cell lines. This emphasizes the compound's relevance in the development of new chemotherapeutic agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Bioreductively Activated Prodrug Systems : Research into bioreductively activated prodrug systems highlighted the potential of using a 2-nitroimidazol-5-ylmethyl unit for selective drug delivery to hypoxic tissues, with 5-bromoisoquinolin-1-one acting as a key molecule in this context. This approach could enhance the targeted therapeutic index of antitumor drugs (Parveen, Naughton, Whish, & Threadgill, 1999).
Applications in Material Science
Synthesis of Novel Derivatives : The synthesis of 5-Azadibenzo[a,g]corannulene from 4-bromoisoquinoline showcases the compound's role in the construction of novel organic materials with potential applications in electronic devices and sensors (Tsefrikas, Greene, & Scott, 2017).
Wirkmechanismus
Mode of Action
It’s known that the compound can be synthesized via a palladium-catalyzed electrocyclic reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound is related to isoquinolines and isoquinolin-1(2h)-ones, which are found in many natural products and synthetic pharmaceuticals . These compounds are known to interact with various biochemical pathways, but the exact pathways affected by 4-Bromoisoquinolin-5-ol remain to be determined.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it might be stable under various environmental conditions
Biochemische Analyse
Biochemical Properties
It is known that isoquinolines, a class of compounds to which 4-Bromoisoquinolin-5-ol belongs, are found in many natural products and synthetic pharmaceuticals . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound are not yet documented.
Molecular Mechanism
It is synthesized via a palladium-catalysed electrocyclic reaction , but its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be studied.
Eigenschaften
IUPAC Name |
4-bromoisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYBHMHMRXOUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621089 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651310-41-7 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


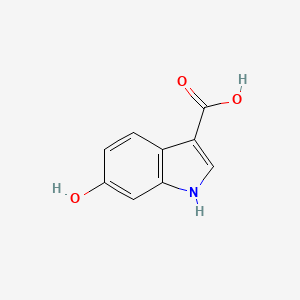
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)



